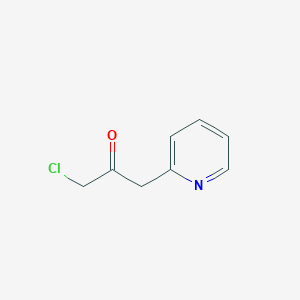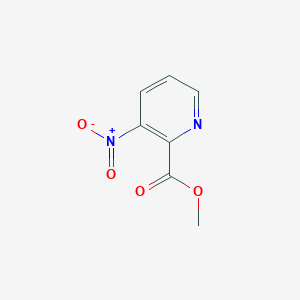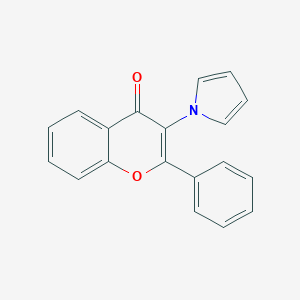
2-Phenyl-3-pyrrol-1-ylchromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-3-pyrrol-1-ylchromen-4-one, also known as PPC, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. PPC is a member of the chromone family of compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
2-Phenyl-3-pyrrol-1-ylchromen-4-one has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-Phenyl-3-pyrrol-1-ylchromen-4-one has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. For example, 2-Phenyl-3-pyrrol-1-ylchromen-4-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. In agriculture, 2-Phenyl-3-pyrrol-1-ylchromen-4-one has been shown to exhibit insecticidal properties, making it a potential alternative to traditional pesticides. In materials science, 2-Phenyl-3-pyrrol-1-ylchromen-4-one has been used as a building block for the synthesis of novel polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-3-pyrrol-1-ylchromen-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. For example, 2-Phenyl-3-pyrrol-1-ylchromen-4-one has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. 2-Phenyl-3-pyrrol-1-ylchromen-4-one has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Efectos Bioquímicos Y Fisiológicos
2-Phenyl-3-pyrrol-1-ylchromen-4-one has been shown to exhibit a variety of biochemical and physiological effects in cells and organisms. For example, 2-Phenyl-3-pyrrol-1-ylchromen-4-one has been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. 2-Phenyl-3-pyrrol-1-ylchromen-4-one has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, 2-Phenyl-3-pyrrol-1-ylchromen-4-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Phenyl-3-pyrrol-1-ylchromen-4-one has several advantages for use in lab experiments, including its relative ease of synthesis, low toxicity, and diverse biological activities. However, there are also limitations to its use, including its relatively low solubility in aqueous solutions and its potential for non-specific binding to proteins.
Direcciones Futuras
There are several future directions for research on 2-Phenyl-3-pyrrol-1-ylchromen-4-one, including the development of new synthetic methods, the identification of new biological activities, and the optimization of its pharmacological properties. One potential area of research is the development of 2-Phenyl-3-pyrrol-1-ylchromen-4-one derivatives with improved solubility and bioavailability. Another potential area of research is the identification of new targets for 2-Phenyl-3-pyrrol-1-ylchromen-4-one, such as specific cancer cell types or insect species. Overall, the diverse biological activities of 2-Phenyl-3-pyrrol-1-ylchromen-4-one make it a promising candidate for further research in a variety of fields.
Métodos De Síntesis
2-Phenyl-3-pyrrol-1-ylchromen-4-one can be synthesized using a variety of methods, including the condensation of 4-hydroxycoumarin with substituted pyrroles. One common method involves the reaction of 4-hydroxycoumarin with pyrrole in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. This reaction results in the formation of 2-Phenyl-3-pyrrol-1-ylchromen-4-one, which can be purified using standard chromatographic techniques.
Propiedades
Número CAS |
107792-81-4 |
|---|---|
Nombre del producto |
2-Phenyl-3-pyrrol-1-ylchromen-4-one |
Fórmula molecular |
C19H13NO2 |
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
2-phenyl-3-pyrrol-1-ylchromen-4-one |
InChI |
InChI=1S/C19H13NO2/c21-18-15-10-4-5-11-16(15)22-19(14-8-2-1-3-9-14)17(18)20-12-6-7-13-20/h1-13H |
Clave InChI |
FELSABUXASHGRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N4C=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N4C=CC=C4 |
Sinónimos |
4H-1-Benzopyran-4-one,2-phenyl-3-(1H-pyrrol-1-yl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pentanol-N, [1-14C]](/img/structure/B9599.png)
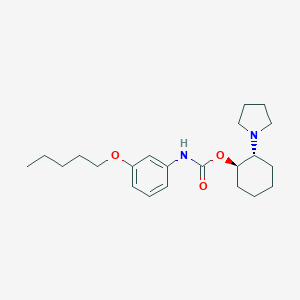
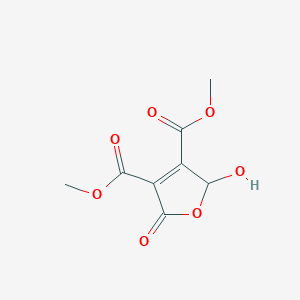
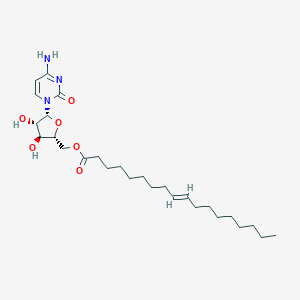
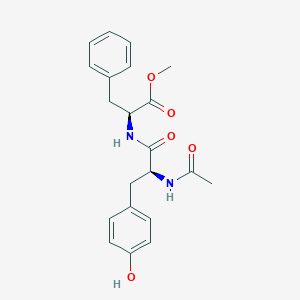
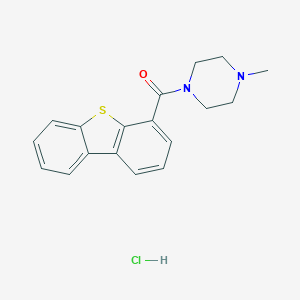
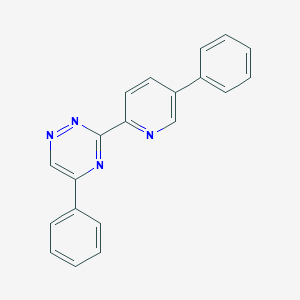
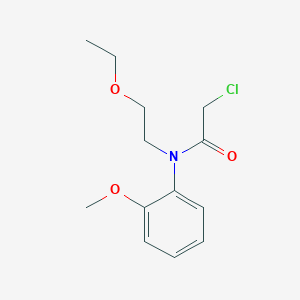
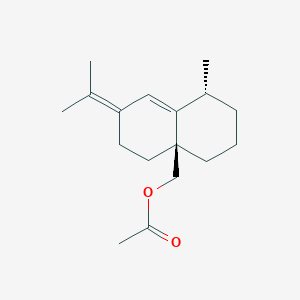
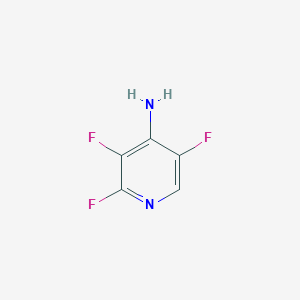
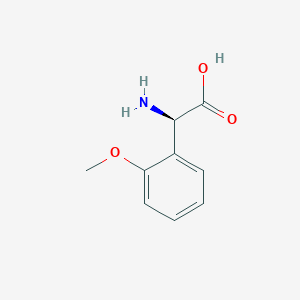
![Hexasodium;8-[[4-methyl-3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B9620.png)
